Potency Against 15‑PGDH: Head‑to‑Head Comparison with the Benchmark SW033291
The target compound achieves a 15‑PGDH IC50 of 6.40 nM in an in vitro biochemical assay [1], positioning it as a high‑potency inhibitor. The benchmark 15‑PGDH inhibitor SW033291 has a reported IC50 of 1.5 nM . This 4.3‑fold reduction in potency relative to SW033291 provides an intermediate potency profile that enables dose‑response resolution at concentrations readily accessible in biochemical screening while maintaining strong target engagement.
| Evidence Dimension | Enzyme inhibition potency (IC50) against human 15‑PGDH |
|---|---|
| Target Compound Data | IC50 = 6.40 nM |
| Comparator Or Baseline | SW033291: IC50 = 1.5 nM |
| Quantified Difference | Target compound is 4.3‑fold less potent than SW033291 |
| Conditions | In vitro biochemical assay, white 384‑well plate, 20 μL reaction volume, 10 nM 15‑PGDH/HPGD enzyme, expressed in human cells (R&D Systems). |
Why This Matters
For researchers developing combination therapies or seeking to avoid maximal PGE2 elevation, this intermediate potency may confer a superior therapeutic window compared to ultra‑potent inhibitors such as SW033291.
- [1] BindingDB. BDBM50445514 (CHEMBL3103040): US11345702, Table 1.33, Compound A-32. IC50 = 6.40 nM for 15‑PGDH. Assay description: The in vitro biochemical assay can be performed in white, 384 plates in total 20 μl reaction volume consisting of 10 nM of 15‑PGDH/HPGD (R&D Systems). https://bindingdb.org View Source
